

Sulfopin: A Technical Guide to its Discovery, Synthesis, and Application

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Compound of Interest

Compound Name: *PIN1 inhibitor 3*

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Peptidyl-prolyl cis-trans isomerase, PIN1, is a critical regulator of protein function, acting on phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs to control the conformation and activity of numerous cellular proteins.^[1] Its overexpression and overactivation are implicated in the progression of many human cancers, where it promotes the function of oncogenes and inactivates tumor suppressors.^{[2][3][4]} Despite its significance as a therapeutic target, developing potent and selective inhibitors has been a major challenge.^{[3][4][5]} This document details the discovery and characterization of Sulfopin, a first-in-class covalent inhibitor of PIN1. Developed through an electrophilic fragment-based screening campaign, Sulfopin targets a cysteine residue in the enzyme's active site, leading to potent and irreversible inhibition.^{[2][3][6]} It is highly selective and has been shown to engage PIN1 in cellular and in vivo models, phenocopying the effects of PIN1 genetic knockout.^{[2][3][4]} Sulfopin serves as a valuable chemical probe for elucidating PIN1 biology and represents a foundational tool for developing PIN1-targeted cancer therapies.^{[3][4]}

Discovery and Optimization

The identification of Sulfopin was achieved through a systematic, multi-stage process beginning with a fragment-based screen designed to identify covalent inhibitors.

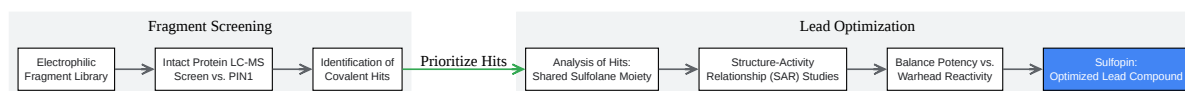
Covalent Fragment-Based Screening

The discovery campaign began by screening an electrophilic fragment library against PIN1.[2][3][4] The primary goal was to identify fragments capable of forming a covalent bond with the nucleophilic cysteine residue (Cys113) located in the catalytic pocket of PIN1.[2][3][6]

- **Initial Screen:** The initial high-throughput screen utilized intact protein liquid chromatography-mass spectrometry (LC-MS) to directly detect covalent modification of PIN1 by fragments in the library.[3][6]
- **Hit Identification:** This screen identified multiple "hits." A notable feature among the most potent hits was the presence of a shared sulfolene or sulfolane moiety, which directed subsequent optimization efforts.[3][6]

Lead Optimization

The initial fragments were optimized to improve potency and selectivity while maintaining a low level of inherent reactivity to avoid off-target effects. This process led to the development of Sulfopin.[3][7] The optimization workflow balanced labeling efficiency against general reactivity, ultimately selecting Sulfopin as the lead candidate with the best overall profile.[3][8]



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Caption: Workflow for the discovery and optimization of Sulfopin.

Biological and Pharmacological Profile

Sulfopin's activity was characterized through a suite of biochemical, cellular, and in vivo assays to establish its potency, selectivity, and mechanism of action.

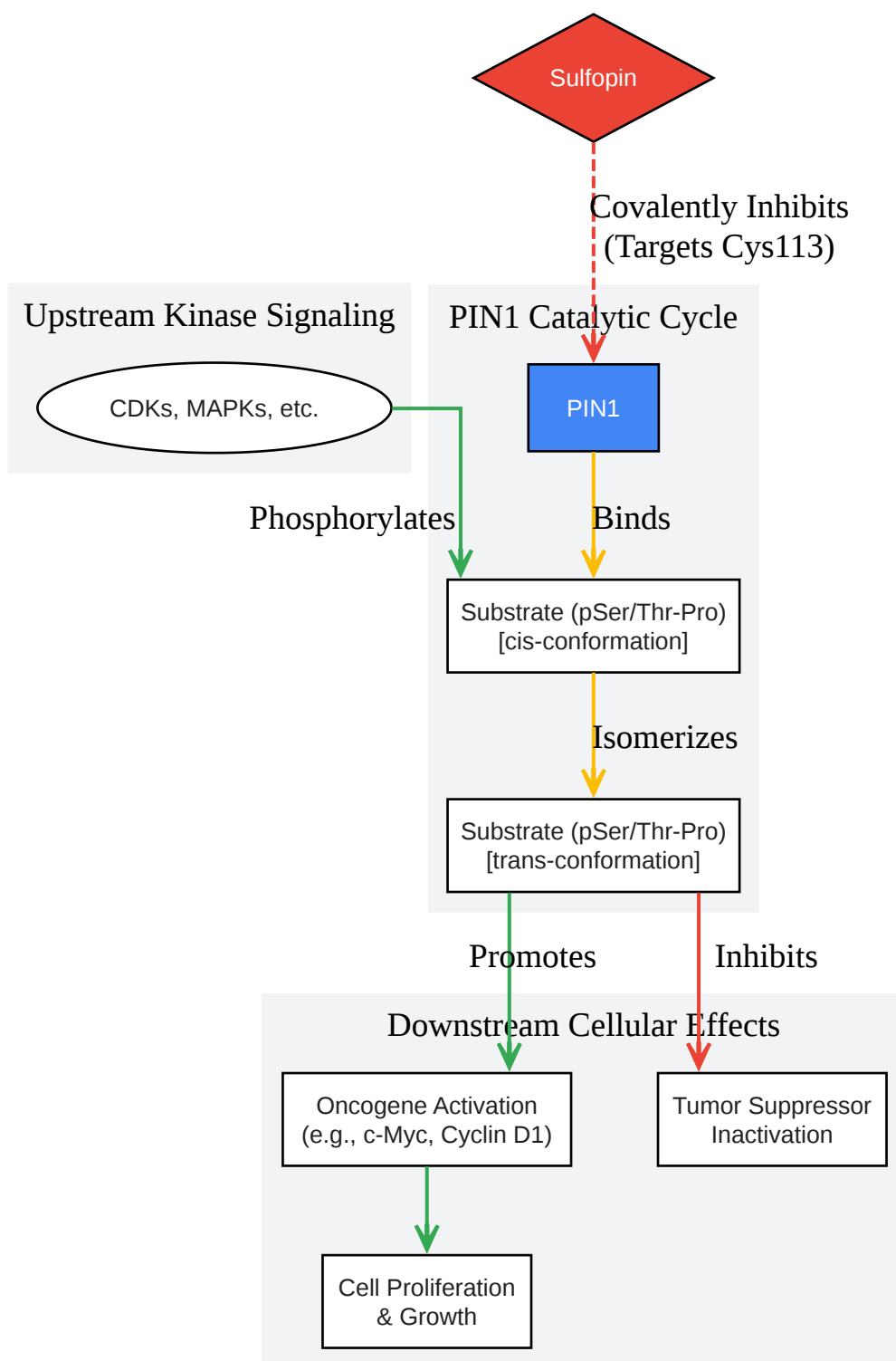
Biochemical Potency and Selectivity

Sulfopin is a potent, time-dependent covalent inhibitor of PIN1. Its binding affinity and inhibitory constants have been quantified using multiple assays. The co-crystal structure of PIN1 in complex with Sulfopin confirms a covalent interaction with Cys113, with the sulfolane ring occupying the hydrophobic proline-binding pocket.[3][8] A non-covalent analog, Sulfopin-AcA, in which the electrophile is removed, shows no activity, confirming that the covalent interaction is essential for its high affinity.[7][8][9]

Parameter	Value	Assay / Method	Citation
Apparent K_i	17 nM	Fluorescence Polarization (FP)	[3][7][8][9][10][11]
Apparent K_i	211 nM	PPlase Catalytic Assay	[7][9]
k_{inact}/K_i	$84 \text{ M}^{-1}\text{s}^{-1}$	FP (Dose- and Time-Dependent)	[7][9]
Selectivity	High	Chemoproteomics (rdTOP-ABPP)	[3][4][6]
Cellular Engagement	~50% at 2h; Complete at 4h (1 μM)	Live Cell Competition Assay	[7][8][9]

Mechanism of Action and Signaling Pathway

PIN1 functions as a molecular switch that regulates the activity of numerous proteins involved in oncogenic signaling.[12][13][14] It binds to pSer/Thr-Pro motifs and catalyzes their cis-trans isomerization.[1][13] This conformational change can alter protein stability, localization, and activity. Key PIN1-regulated pathways include those driven by c-Myc and Cyclin D1.[12][13][14] Sulfopin covalently modifies Cys113 in the PIN1 active site, irreversibly inhibiting its isomerase activity.[3][15][16] This blockade prevents PIN1 from regulating its downstream targets, leading to a downregulation of oncogenic programs, such as Myc-driven transcription.[2][3][4][11]



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Caption: PIN1 signaling pathway and mechanism of inhibition by Sulfoxin.

Cellular and In Vivo Activity

In cellular assays, Sulfopin treatment phenocopies the genetic knockout of PIN1.[3][4] While it shows only modest effects on the viability of cancer cells in standard 2D culture, prolonged exposure leads to a reduction in S-phase cells and an increase in G1-phase cells.[3][6] More significantly, in in vivo models, including zebrafish and murine models of MYCN-driven neuroblastoma and pancreatic cancer, Sulfopin treatment reduces tumor progression and confers a survival benefit.[2][3][4][11]

Key Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for K_i Determination

This assay measures the binding affinity of an inhibitor by its ability to compete with a fluorescently labeled tracer for binding to the target protein.

- Reagents: Recombinant PIN1 protein, fluorescent tracer peptide, Sulfopin, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.01% Triton X-100, pH 7.4).
- Procedure: a. Prepare a dilution series of Sulfopin in assay buffer. b. In a 384-well plate, add PIN1 protein and the Sulfopin dilutions. c. Incubate the plate for a defined period (e.g., 14 hours) to allow for covalent bond formation.[3][7][9] d. Add the fluorescent tracer peptide to all wells. e. Incubate for an additional 30 minutes to reach binding equilibrium. f. Measure fluorescence polarization using a plate reader.
- Data Analysis: Plot the change in polarization against the logarithm of inhibitor concentration. Fit the data to a competitive binding model to determine the IC_{50} , which is then converted to an apparent K_i value.

Cellular Target Engagement Competition Assay

This assay confirms that the inhibitor can access and bind to its target in a complex cellular environment.

- Reagents: Cell line of interest (e.g., PATU-8988T), Sulfopin, Sulfopin-desthiobiotin (Sulfopin-DTB) probe, lysis buffer, streptavidin beads, SDS-PAGE reagents, anti-PIN1 antibody.[7][8]

[9]

- Procedure: a. Culture cells to ~80% confluency. b. Treat cells with varying concentrations of Sulfopin (or DMSO as a vehicle control) for a specified time (e.g., 4-5 hours).[8][9] c. Harvest and lyse the cells. d. Incubate the cell lysates with the Sulfopin-DTB probe (e.g., 1 μ M) for 1 hour to label any PIN1 not already bound by Sulfopin.[8][9] e. Add streptavidin beads to the lysates to pull down the biotinylated probe-protein complexes. f. Wash the beads to remove non-specific binders. g. Elute the bound proteins and analyze by Western blot using an anti-PIN1 antibody.
- Data Analysis: A decrease in the PIN1 signal in Sulfopin-treated samples compared to the vehicle control indicates successful target engagement.

Cell Cycle Analysis

This protocol assesses the effect of the inhibitor on cell cycle progression.

- Reagents: Cell line of interest, Sulfopin, cell culture medium, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), propidium iodide (PI) staining solution with RNase A.
- Procedure: a. Seed cells and allow them to adhere overnight. b. Treat cells with Sulfopin or vehicle control for a prolonged period (e.g., 4 days).[11] c. Harvest cells by trypsinization, wash with PBS, and collect the cell pellet. d. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. e. Wash the fixed cells with PBS and resuspend in PI staining solution. f. Incubate in the dark for 30 minutes at room temperature. g. Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Conclusion

Sulfopin is a landmark molecule in the study of PIN1. It was discovered through a covalent fragment-based approach and developed into a highly potent and selective chemical probe.[2][3][4] Its mechanism of action, involving the irreversible covalent modification of Cys113 in the PIN1 active site, is well-characterized.[3][15] While its direct impact on cancer cell viability in vitro is modest, its ability to downregulate key oncogenic drivers like c-Myc and inhibit tumor

growth in vivo highlights the therapeutic potential of PIN1 inhibition.[2][3][4] Sulfopin provides an indispensable tool for further dissecting PIN1-dependent signaling pathways and serves as a critical foundation for the development of next-generation PIN1 inhibitors for cancer therapy.

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